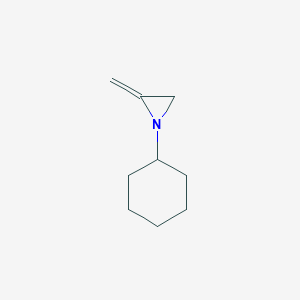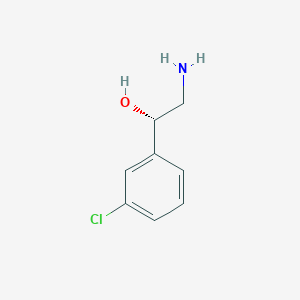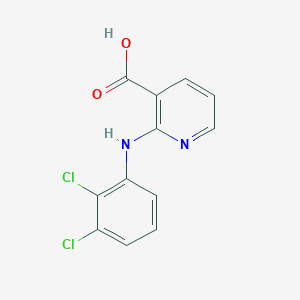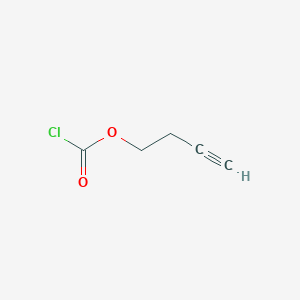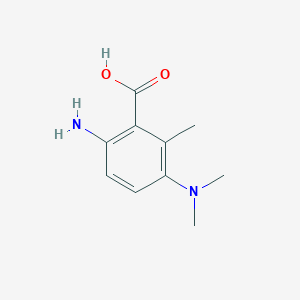![molecular formula C9H9BO3S B065121 (6-Methoxybenzo[b]thiophen-2-yl)boronic acid CAS No. 182133-35-3](/img/structure/B65121.png)
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Vue d'ensemble
Description
“(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” is a type of organoboron compound. It is used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” typically involves the use of n-butyllithium and triisopropyl borate . The reaction mixture becomes a viscous suspension upon the addition of n-butyllithium. After stirring for 30 minutes, triisopropyl borate is introduced .Molecular Structure Analysis
The molecular formula of “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” is C9H9BO3S. Its molecular weight is 208.05 g/mol.Chemical Reactions Analysis
“(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” is used as a reactant in Suzuki-Miyaura coupling reactions . It is also involved in the preparation of phosphorescent sensors for the quantification of copper (II) ions, UV promoted phenanthridine syntheses, and the preparation of CYP11B1 inhibitors for the treatment of cortisol-dependent diseases .Physical And Chemical Properties Analysis
“(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” is a solid at room temperature . It should be stored in a sealed container, away from moisture, at a temperature of -20°C .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Drug Synthesis
Compounds containing a thiophene nucleus, such as “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid”, are used in the synthesis of various drugs . For example, Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine all contain a thiophene nucleus .
Material Science
Thiophene-based compounds also have applications in material science . The unique properties of these compounds make them useful in the development of new materials.
Organic Synthesis
“(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” can be used in organic synthesis . Boronic acids are commonly used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, which is useful in the formation of carbon-carbon bonds.
Development of Therapeutic Agents
Specifically, compounds like “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” can be used in the development of therapeutic agents. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Serotonin Antagonists
Compounds similar to “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” have been used in the development of serotonin antagonists, which are used in the treatment of Alzheimer’s .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of an organoboron compound (like our boronic acid) to a metal catalyst (like palladium), followed by a reductive elimination . This process forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . It can be part of the synthetic pathway for various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The efficacy and stability of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the pH of the solution, the presence of a suitable catalyst (like palladium), and the temperature . The compound is recommended to be stored in a dry environment at 2-8°C .
Safety and Hazards
Handling “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” requires caution. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
As an organoboron compound, “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” has potential applications in various fields of chemistry. Its use in Suzuki-Miyaura coupling reactions makes it a valuable reagent for creating new compounds . Future research may explore its potential uses in other types of chemical reactions.
Propriétés
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDOYJXKKKYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441736 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182133-35-3 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)






